molecular formula C10H6BrCl2N B598384 6-Bromo-3,4-dichloro-8-methylquinoline CAS No. 1204810-26-3

6-Bromo-3,4-dichloro-8-methylquinoline

Cat. No.: B598384
CAS No.: 1204810-26-3
M. Wt: 290.969
InChI Key: OQXWLFWURJAVOD-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dichloro-8-methylquinoline (CAS: 1204810-26-3) is a halogenated quinoline derivative with a molecular formula of C₁₁H₇BrCl₂N. It is primarily used in industrial and scientific research, though specific applications remain undisclosed in available literature . The compound features bromine and chlorine substituents at the 6th, 3rd, and 4th positions, respectively, and a methyl group at the 8th position. Limited data exist on its physical properties (e.g., melting point, solubility) and toxicity, but safety protocols emphasize avoiding inhalation, skin contact, and environmental release .

Properties

CAS No.

1204810-26-3

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.969

IUPAC Name

6-bromo-3,4-dichloro-8-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3

InChI Key

OQXWLFWURJAVOD-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C1)Br)C(=C(C=N2)Cl)Cl

Synonyms

6-Bromo-3,4-dichloro-8-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Quinoline Derivatives

Key structural analogs differ in halogen substitution patterns, influencing reactivity and applications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications/Notes References
6-Bromo-3,4-dichloro-8-methylquinoline 1204810-26-3 Br (C6), Cl (C3, C4), CH₃ (C8) ~304 (calculated) Research intermediate; undefined biological activity
6-Chloro-3,4-dibromo-8-methylquinoline 1211751-43-7 Cl (C6), Br (C3, C4), CH₃ (C8) ~348 (calculated) Potential kinase inhibitor scaffold
4-Bromo-2-methyl-8-trifluoromethylquinoline 1070879-58-1 Br (C4), CH₃ (C2), CF₃ (C8) ~290 (calculated) Fluorinated analog for drug discovery
2,4-Dichloro-8-methylquinoline Not provided Cl (C2, C4), CH₃ (C8) ~216 (calculated) Low-yield synthesis (<30%) via POCl₃/PCI₅

Key Observations :

  • Positional isomerism: Swapping bromine and chlorine at C3/C4 (e.g., 6-Bromo-3,4-dichloro vs.
  • Fluorinated analogs: The trifluoromethyl group in 4-Bromo-2-methyl-8-trifluoromethylquinoline enhances metabolic stability, a critical factor in drug design .

Comparison of Efficiency :

  • Halogenation at the 6th position (e.g., using dibromoisocyanuric acid) is more efficient than multi-step chlorination routes .

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